Hexakis(2,4,6-trimethylphenyl)digermoxane
Description
Hexakis(2,4,6-trimethylphenyl)digermoxane (CAS: 400717-04-6) is a germanium-based heterocyclic compound with the molecular formula C₅₄H₆₆O₂Ge₃ and a molar mass of 965.021 g/mol . Structurally, it features a 1,3,2,4,5-dioxatrigermolane core (a three-germanium ring system with two oxygen atoms) substituted with six sterically demanding 2,4,6-trimethylphenyl groups. These substituents provide significant steric shielding, enhancing kinetic stability and influencing reactivity .
Properties
CAS No. |
67877-35-4 |
|---|---|
Molecular Formula |
C54H66Ge2O |
Molecular Weight |
876.4 g/mol |
IUPAC Name |
tris(2,4,6-trimethylphenyl)-tris(2,4,6-trimethylphenyl)germyloxygermane |
InChI |
InChI=1S/C54H66Ge2O/c1-31-19-37(7)49(38(8)20-31)55(50-39(9)21-32(2)22-40(50)10,51-41(11)23-33(3)24-42(51)12)57-56(52-43(13)25-34(4)26-44(52)14,53-45(15)27-35(5)28-46(53)16)54-47(17)29-36(6)30-48(54)18/h19-30H,1-18H3 |
InChI Key |
JZVLKIKIGWEMHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Ge](C2=C(C=C(C=C2C)C)C)(C3=C(C=C(C=C3C)C)C)O[Ge](C4=C(C=C(C=C4C)C)C)(C5=C(C=C(C=C5C)C)C)C6=C(C=C(C=C6C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexamesityldigermoxane typically involves the reaction of germanium tetrachloride with mesityl lithium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products. The general reaction scheme is as follows:
GeCl4+2MesLi→Ge(Mes)2+2LiCl
where Mes represents the mesityl group.
Industrial Production Methods
Industrial production methods for 1,1,1,3,3,3-Hexamesityldigermoxane are not well-documented due to the specialized nature of the compound. the principles of large-scale organometallic synthesis, such as the use of continuous flow reactors and stringent control of reaction conditions, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexamesityldigermoxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can yield lower oxidation state germanium compounds.
Substitution: The mesityl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a catalyst and are carried out in solvents like dichloromethane.
Major Products
Oxidation: Germanium dioxide (GeO2) is a major product.
Reduction: Lower oxidation state germanium compounds, such as GeH4.
Substitution: Various substituted germanium compounds depending on the ligands used.
Scientific Research Applications
1,1,1,3,3,3-Hexamesityldigermoxane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Materials Science: Investigated for its potential use in the development of germanium-based semiconductors and nanomaterials.
Biology and Medicine: Explored for its biological activity and potential therapeutic applications, although detailed studies are limited.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexamesityldigermoxane involves the interaction of the germanium atoms with various molecular targets. The mesityl groups provide steric hindrance, which can influence the reactivity and stability of the compound. The pathways involved in its reactions are determined by the nature of the substituents and the reaction conditions.
Comparison with Similar Compounds
Hexakis(2,4,6-triisopropylphenyl)tetragermabuta-1,3-dien
Structural Differences :
- Core Structure : While Hexakis(2,4,6-trimethylphenyl)digermoxane has a dioxatrigermolane ring, Hexakis(2,4,6-triisopropylphenyl)tetragermabuta-1,3-dien () contains a linear tetragermabutadiene (Ge₄ chain) backbone. This difference leads to distinct electronic properties, as conjugated Ge–Ge bonds in the latter enable delocalized electron systems, unlike the oxygen-bridged germanium ring in the former.
- Substituents : The triisopropylphenyl groups in the tetragermabutadiene are bulkier than the trimethylphenyl groups in digermoxane. This increased steric bulk further stabilizes the compound against decomposition but may reduce its reactivity in cross-coupling or ligand-exchange reactions .
Hexamethyldisiloxane
Structural and Functional Contrasts :
- Core Composition : Hexamethyldisiloxane () is a silicon-based compound with a simple Si–O–Si backbone , compared to the Ge–O–Ge core in digermoxane. The lighter atomic mass of silicon (vs. germanium) results in lower molecular weight (162.38 g/mol vs. 965.02 g/mol) and higher volatility.
- Substituents : Both compounds feature methyl groups, but the absence of bulky aryl substituents in hexamethyldisiloxane allows for greater flexibility and lower thermal stability.
Physical Properties :
Reactivity :
- The Si–O bond in hexamethyldisiloxane is more polarizable than the Ge–O bond, making it more reactive toward nucleophiles. However, the steric protection in digermoxane mitigates such reactivity, favoring controlled transformations.
4,4'-Methylenebis(cyclohexylamine)
- Isomerism : This cyclohexane-based amine exists as three geometric isomers (trans-trans, cis-cis, cis-trans), which influence its coordination chemistry. In contrast, the rigid aryl substituents in this compound prevent isomerism but introduce steric constraints that dominate its reactivity .
- Applications : Used in polymer cross-linking, highlighting how steric bulk in digermoxane could similarly be exploited in designing germanium-containing polymers.
Data Tables
Table 1: Structural Comparison of Germanium Compounds
Biological Activity
Hexakis(2,4,6-trimethylphenyl)digermoxane is an organogermanium compound notable for its unique structure, which features germanium atoms bonded to mesityl groups. This compound has garnered attention in various fields, including chemistry, biology, and materials science, due to its potential biological activities and applications. This article reviews the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action based on recent studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
The presence of mesityl groups provides steric hindrance that influences the compound's reactivity and stability. The compound's unique structure allows it to participate in various chemical reactions, including oxidation and substitution.
Anticancer Potential
There is growing interest in the anticancer properties of organogermanium compounds. This compound has been studied for its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that this compound may affect signaling pathways involved in cell proliferation and survival. However, comprehensive clinical data are still lacking.
The mechanism of action of this compound involves several pathways:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells by generating ROS, leading to cellular damage and apoptosis.
- Enzyme Inhibition : Similar to other organogermanium compounds, it may inhibit specific enzymes involved in metabolic pathways critical for tumor growth.
- Cell Cycle Arrest : Preliminary studies suggest that this compound can induce cell cycle arrest at various phases.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated inhibition of bacterial growth in vitro. |
| Study 2 | Anticancer Activity | Induced apoptosis in cancer cell lines; potential involvement of ROS. |
| Study 3 | Mechanistic Insights | Suggested enzyme inhibition and cell cycle arrest as key mechanisms. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
